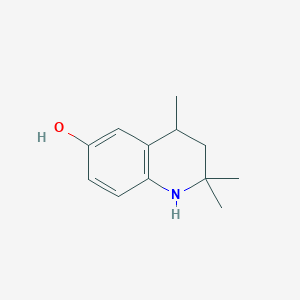

6-Hidroxi-2,2,4-trimetil-1,2,3,4-tetrahidroquinolina

Descripción general

Descripción

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol, also known as TMTQ, is a heterocyclic compound found in plants and animals. It is a derivative of quinoline, an aromatic compound found in coal tar. TMTQ has been studied extensively due to its potential applications in medicine, pharmacology, and biochemistry. In

Aplicaciones Científicas De Investigación

Alivio del estrés oxidativo en la enfermedad de Parkinson

Se ha encontrado que HTHQ alivia el estrés oxidativo en ratas con enfermedad de Parkinson experimental . Redujo los niveles de 8-isoprostano, productos de oxidación lipídica y productos de oxidación de proteínas. La disminución del estrés oxidativo debido a HTHQ condujo a una reducción en el contenido de ARNm de citoquinas proinflamatorias y actividad de mieloperoxidasa .

Inhibición de la inflamación mediada por NF-κB

Se ha demostrado que HTHQ inhibe la inflamación mediada por NF-κB en ratas con enfermedad de Parkinson experimental . La disminución del estrés oxidativo debido a HTHQ condujo a una disminución en la expresión del factor NF-κB, lo que a su vez redujo la inflamación .

Mejora de las puntuaciones de coordinación motora

La administración de HTHQ mejoró las puntuaciones de coordinación motora en ratas con enfermedad de Parkinson experimental . Esta mejora se relacionó con la reducción del estrés oxidativo y la inflamación .

Mejora del sistema antioxidante en los trastornos neurodegenerativos

HTHQ ha demostrado propiedades neuroprotectoras en la enfermedad de Parkinson experimental al mejorar el sistema antioxidante . Condujo a una disminución significativa del estrés oxidativo en ratas con PD. El estado redox mejorado en los tejidos animales se relacionó con la recuperación de las actividades de las enzimas antioxidantes y la función de la enzima generadora de NADPH .

Normalización de la actividad de la chaperona

HTHQ normalizó la actividad similar a la de la chaperona y los niveles de ARNm de la proteína de choque térmico 70 en ratas con PD inducida por rotenona . Esta normalización se relacionó con la reducción del estrés oxidativo y la inflamación .

Supresión de la apoptosis

HTHQ suprimió los procesos de apoptosis desencadenados en PD . Las ratas tratadas con el compuesto mostraron una menor intensidad de apoptosis en comparación con los animales con patología .

Mecanismo De Acción

Target of Action

It has been found to have neuroprotective properties in experimental parkinson’s disease .

Mode of Action

The compound interacts with its targets by enhancing the antioxidant system, normalizing chaperone activity, and suppressing apoptosis . This interaction leads to a significant decrease in oxidative stress in Parkinson’s Disease rats .

Biochemical Pathways

The compound affects the functioning of the antioxidant system, the activity of NADPH-generating enzymes, and chaperones . It also leads to an upsurge in the mRNA expression levels of antioxidant genes and factors Nrf2 and Foxo1 .

Pharmacokinetics

The compound’s impact on bioavailability is suggested by its significant effect on oxidative stress in parkinson’s disease rats .

Result of Action

The molecular and cellular effects of the compound’s action include a decrease in oxidative stress, recovery of antioxidant enzyme activities, normalization of chaperone-like activity, and a decrease in apoptosis intensity . These effects result in decreased requirements for chaperone activation and the inhibition of apoptosis processes triggered in Parkinson’s Disease .

Action Environment

The compound’s significant neuroprotective effects in experimental parkinson’s disease suggest that it may be robust to a variety of physiological conditions .

Análisis Bioquímico

Biochemical Properties

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol plays a significant role in biochemical reactions due to its structural properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with NADPH-generating enzymes and chaperones, influencing their activity . These interactions are crucial as they can affect the overall biochemical pathways and processes within the cell.

Cellular Effects

The effects of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the antioxidant system and the level of apoptotic processes in cells . These effects are vital for understanding how this compound can be used in therapeutic applications or biochemical research.

Molecular Mechanism

At the molecular level, 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. One notable mechanism is its interaction with the nuclear factor erythroid 2-related factor 2 (Nrf2), which provides defense against oxidative stress by binding to the antioxidant response element (ARE) in the promoters of cytoprotection genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its stability may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it could lead to toxic or adverse effects. Understanding the threshold effects and the safe dosage range is essential for its application in therapeutic settings .

Metabolic Pathways

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which in turn affects its activity and function .

Subcellular Localization

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol is localized in specific subcellular compartments, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, where it can exert its effects more efficiently .

Propiedades

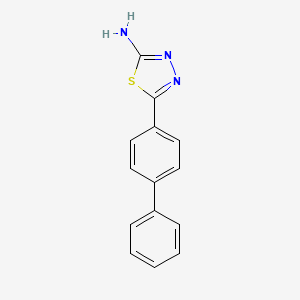

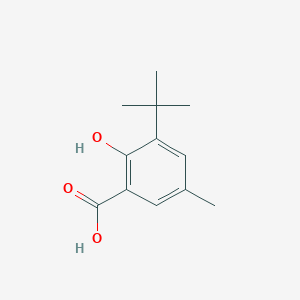

IUPAC Name |

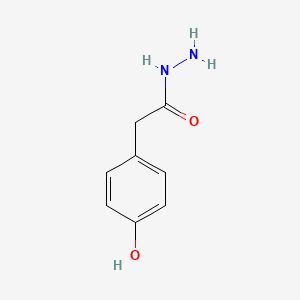

2,2,4-trimethyl-3,4-dihydro-1H-quinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-8-7-12(2,3)13-11-5-4-9(14)6-10(8)11/h4-6,8,13-14H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUZAQKIFRPZED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC2=C1C=C(C=C2)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403212 | |

| Record name | 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61855-46-7 | |

| Record name | 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride](/img/structure/B1274926.png)